2-(Cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Description
2-(Cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylic acid (molecular formula: C₉H₁₁NO₂S; molecular weight: 209.25 g/mol) is a thiazole-based carboxylic acid derivative characterized by a cyclopropylmethyl substituent at position 2 and a methyl group at position 4 of the thiazole ring . Its structural uniqueness lies in the strained cyclopropane ring, which may confer distinct conformational and electronic properties compared to linear or aromatic substituents.
Properties
IUPAC Name |
2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-5-8(9(11)12)13-7(10-5)4-6-2-3-6/h6H,2-4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKJSCGSMQKCFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CC2CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1529418-76-5 | |
| Record name | 2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the cyclopropylmethyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur, can be used to form the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the thiazole ring .
Scientific Research Applications
Medicinal Chemistry
The compound is being extensively researched for its potential as a pharmaceutical agent. Studies have indicated that it may possess antimicrobial and anticancer properties, making it a candidate for drug development. The mechanism of action is believed to involve interaction with specific molecular targets, potentially modulating enzyme activity or receptor binding.
Antimicrobial Activity
Research has shown that 2-(Cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylic acid exhibits significant antimicrobial properties against various bacterial strains. In vitro studies suggest that it can inhibit the growth of pathogens, which positions it as a potential lead compound for developing new antibiotics.
Anticancer Properties
Preliminary studies indicate that this compound may inhibit cancer cell proliferation. Its unique thiazole structure allows it to interact with cellular pathways involved in tumor growth. Ongoing research aims to elucidate its efficacy and safety profile in cancer treatment.
Material Science
The compound serves as a versatile building block in the synthesis of advanced materials. Its chemical structure allows for further functionalization, enabling the creation of new polymers and materials with specific properties tailored for industrial applications .
Synthetic Routes
The synthesis of this compound typically involves:
- Formation of the Thiazole Ring : This can be achieved through methods such as the Gewald reaction, which condenses a ketone with a nitrile and sulfur.
- Introduction of Functional Groups : Subsequent reactions may introduce cyclopropylmethyl and carboxylic acid groups under acidic or basic conditions.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. Results showed that the compound significantly inhibited the growth of Gram-positive and Gram-negative bacteria at low concentrations.
Case Study 2: Cancer Cell Proliferation
In vitro assays on cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptosis in certain types of cancer cells. Further investigations are needed to understand the underlying mechanisms and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The cyclopropylmethyl group may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Thiazole-5-carboxylic Acid Derivatives
Structural Differences and Implications
Cyclopropylmethyl vs. Aromatic Substituents: The cyclopropylmethyl group in the target compound introduces steric strain and reduced lipophilicity compared to the 4-chlorobenzylamino group in BAC or the phenyl ring in febuxostat. This may enhance metabolic stability by resisting oxidative degradation . In contrast, febuxostat’s 3-cyano-4-isobutoxyphenyl group provides strong electron-withdrawing effects, optimizing binding to xanthine oxidase’s active site .
Amino vs. Direct Linkage: BAC and related benzylamino derivatives incorporate a methylene amine spacer between the thiazole and aromatic rings, which may improve conformational flexibility for target binding compared to febuxostat’s direct phenyl-thiazole linkage .
Pharmacological and Physicochemical Properties
Antidiabetic Activity: BAC reduced blood glucose levels in streptozotocin-induced diabetic rats, attributed to its 4-chlorobenzylamino group, which enhances oxidative enzyme modulation . The target compound’s cyclopropylmethyl group, while smaller, may offer similar benefits via alternative mechanisms (e.g., improved bioavailability).
Xanthine Oxidase Inhibition: Febuxostat’s efficacy stems from its dual electron-withdrawing substituents (cyano and isobutoxy), which stabilize interactions with the enzyme’s molybdenum center . Derivatives with benzylamino groups (e.g., compound 4d in ) showed moderate inhibition, suggesting the target compound’s cyclopropylmethyl group may require optimization for similar potency.
Biological Activity
2-(Cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylic acid (CAS No. 1529418-76-5) is a heterocyclic compound that has garnered attention in recent years for its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, as well as its mechanisms of action.
- Molecular Formula : CHNOS
- Molecular Weight : 197.26 g/mol
- Structure : The compound features a thiazole ring, which is known for its reactivity and ability to interact with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound has also been studied for its anticancer potential. In vitro studies suggest that it can induce apoptosis in cancer cell lines, likely through the modulation of specific signaling pathways. For example, it may inhibit the activity of certain kinases involved in cell proliferation and survival.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The thiazole ring can interact with enzymes such as xanthine oxidase, potentially leading to reduced oxidative stress and inflammation .
- Receptor Modulation : The cyclopropylmethyl group may enhance binding affinity to specific receptors involved in cancer progression.
Research Findings and Case Studies
Recent studies have provided insights into the efficacy and safety profile of this compound:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylic acid?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, substituted ethyl esters (e.g., ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate) are hydrolyzed under basic conditions (e.g., potassium carbonate in methanol/water) to yield the carboxylic acid derivative . Similar protocols for thiazole-carboxylic acid synthesis involve refluxing precursors like 3-formyl-indole-2-carboxylic acid with aminothiazolones in acetic acid, followed by recrystallization .
- Key Considerations : Optimize reaction time (3–5 hours) and stoichiometry (1.1:1 molar ratio of aldehyde to aminothiazolone) to maximize yield .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Use X-ray crystallography with SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying cyclopropylmethyl and thiazole ring conformations . Spectroscopic methods include:
- NMR : Analyze proton environments (e.g., cyclopropylmethyl protons at δ ~0.5–1.5 ppm, thiazole protons at δ ~7–8 ppm).
- FTIR : Confirm carboxylic acid C=O stretching (~1700 cm⁻¹) and thiazole C-S-C vibrations (~650 cm⁻¹) .
Q. What preliminary biological activities have been reported for structurally related thiazole-carboxylic acids?
- Methodological Answer : Screen for antidiabetic activity using streptozotocin (STZ)-induced diabetic rodent models. For example, analogs like 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid reduced blood glucose by 30–40% at 50 mg/kg doses . Assess xanthine oxidase inhibition (IC₅₀) in vitro, as seen in Febuxostat analogs (IC₅₀ ~0.6–1.2 nM) .
Advanced Research Questions
Q. How do substituents on the thiazole ring influence biological activity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by modifying substituents (e.g., cyclopropylmethyl vs. chlorobenzyl groups). For example, replacing cyclopropylmethyl with chlorobenzyl in analogs increased antidiabetic efficacy by 20%, suggesting hydrophobic interactions enhance target binding . Use molecular docking (e.g., AutoDock Vina) to simulate interactions with targets like xanthine oxidase .
- Data Contradictions : Some studies report diminished activity with bulkier substituents due to steric hindrance .
Q. How can discrepancies in crystallographic data be resolved during structural refinement?
- Methodological Answer : Address twinning or high thermal motion using SHELXL’s TWIN and RIGU commands. For high-resolution data (<1.0 Å), employ anisotropic displacement parameters. Cross-validate with spectroscopic data (e.g., NMR coupling constants for cyclopropylmethyl groups) .
Q. What strategies improve synthetic yields of this compound?
- Methodological Answer :
- Solvent Optimization : Replace acetic acid with DMF/acetic acid mixtures during recrystallization to enhance purity (>95%) .
- Catalysis : Use sodium acetate (2.0 equiv) as a base to accelerate cyclocondensation .
- Yield Challenges : Reported yields for similar thiazoles range from 50–70%, with losses occurring during hydrolysis or purification .
Q. How do variations in animal models affect the interpretation of antidiabetic activity?
- Methodological Answer : Compare results across models (e.g., STZ-induced NIDDM rats vs. genetic db/db mice). For STZ models, validate β-cell damage via plasma insulin assays. Inconsistent results may arise from differences in compound bioavailability or metabolic clearance .
- Statistical Design : Use ANOVA with post-hoc tests (p<0.05) to account for inter-animal variability (n ≥ 6 per group) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
